Ticagrelor-d7
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Overview
Description
Ticagrelor-d7 is a deuterated form of ticagrelor, which is a reversible antagonist of the platelet purinergic P2Y12 receptor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of ticagrelor. Ticagrelor itself is an antiplatelet agent used to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome.
Mechanism of Action
Target of Action
Ticagrelor-d7, like its parent compound Ticagrelor, primarily targets the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in the formation of blood clots .
Mode of Action
This compound acts as a reversible antagonist of the P2Y12 receptor . It binds to the receptor, changing its conformation and inhibiting the binding of adenosine diphosphate (ADP), a molecule that normally triggers platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor by this compound affects the ADP-induced platelet aggregation pathway . This results in the prevention of thrombosis, reducing the risk of myocardial infarction and ischemic stroke . Additionally, this compound has been found to inhibit the NLRP3 inflammasome, which plays a critical role in the innate immune system .
Pharmacokinetics
This compound is rapidly absorbed by the body after oral administration . It exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor . The CYP4F2 rs2074900 single nucleotide polymorphism (SNP) has been found to have a significant effect on the pharmacokinetics of Ticagrelor .
Biochemical Analysis
Biochemical Properties
Ticagrelor-d7, like Ticagrelor, binds to the P2Y12 receptor . This receptor is the main receptor responsible for ADP-induced platelet aggregation . This compound inhibits this aggregation by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also induces various adverse reactions, including bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura .
Molecular Mechanism
This compound acts as a reversible antagonist of the platelet purinergic P2Y12 receptor . It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding . This inhibition of ADP binding prevents platelet aggregation, a key factor in the formation of blood clots .
Temporal Effects in Laboratory Settings
It is rapidly absorbed by the body after oral administration .
Dosage Effects in Animal Models
In animal models, Ticagrelor has been shown to augment reactive hyperemia after left anterior descending (LAD) artery occlusion and dose-dependently augment intracoronary adenosine-induced increases in LAD blood flow .
Metabolic Pathways
This compound, like Ticagrelor, does not require metabolic activation . It binds rapidly and reversibly to the P2Y12 receptor . The CYP4F2 rs2074900 SNP has been shown to have a significant effect on Ticagrelor pharmacokinetics .
Transport and Distribution
This compound is highly bound to plasma proteins and largely restricted to the plasma space . It is rapidly absorbed by the body after oral administration .
Subcellular Localization
As a P2Y12 receptor antagonist, it is expected to localize at the cell membrane where the P2Y12 receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor involves several key steps:
Condensation of Pyrimidine Amine Derivative: The pyrimidine amine derivative is condensed with a cyclopentyl derivative in ethylene glycol.
Formation of Triazole Compound: The intermediate obtained is then subjected to diazotization using a green and safer reagent, Resin-NO2, in a mixture of water and acetonitrile.
Condensation with Cyclopropylamine Derivative: The triazole compound is then condensed with a cyclopropylamine derivative.
Deprotection: The final step involves deprotection using hydrochloric acid in dichloromethane, yielding ticagrelor with high purity.
Industrial Production Methods
The industrial production of ticagrelor follows a similar synthetic route but is optimized for scalability and safety. Each reaction stage is independently optimized to establish a scalable and plant-friendly process. Safety parameters are established by understanding the thermal events of the reaction through differential scanning calorimetry analysis .
Chemical Reactions Analysis
Types of Reactions
Ticagrelor-d7 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Ticagrelor-d7 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ticagrelor.
Biology: Used to study the pharmacokinetics and pharmacodynamics of ticagrelor.
Medicine: Used in clinical studies to monitor the concentration of ticagrelor in human plasma.
Industry: Used in the pharmaceutical industry to ensure the quality and consistency of ticagrelor production.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: An irreversible P2Y12 receptor antagonist that requires metabolic activation.
Prasugrel: Another irreversible P2Y12 receptor antagonist with a faster onset than clopidogrel.
Uniqueness of Ticagrelor-d7
Reversibility: Unlike clopidogrel and prasugrel, ticagrelor binds reversibly to the P2Y12 receptor.
No Metabolic Activation Required: Ticagrelor does not require metabolic activation, making it faster-acting.
Higher Efficacy: Ticagrelor has been shown to have a faster onset and more potent inhibition of platelet aggregation compared to clopidogrel.
Properties
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-MHTCSOGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Ticagrelor-d7 used in these studies instead of regular Ticagrelor?
A1: this compound, a deuterated form of Ticagrelor, serves as an internal standard (IS) in the described analytical methods [, ]. Internal standards are crucial in mass spectrometry analysis to correct for variations during sample preparation and ionization. Because this compound has a nearly identical structure to Ticagrelor but a slightly different mass due to the presence of deuterium atoms, it co-elutes with the analyte of interest. By comparing the signal intensities of Ticagrelor and this compound, researchers can achieve more accurate and reliable quantification of Ticagrelor in plasma samples [, ].
Q2: What analytical techniques benefit from the use of this compound?
A2: The research highlights the application of this compound in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) methods [, ]. The papers describe the development and validation of these methods for determining Ticagrelor concentrations in human plasma. The use of this compound as an IS is specifically beneficial in this context as it improves the precision and accuracy of Ticagrelor quantification, even at low concentrations [, ].
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